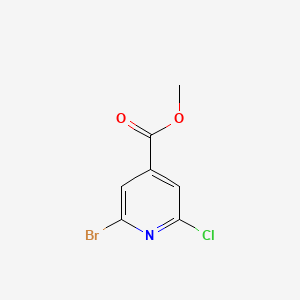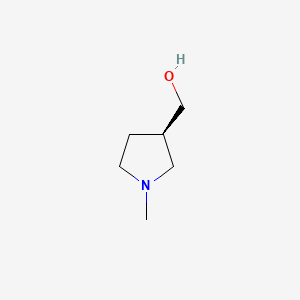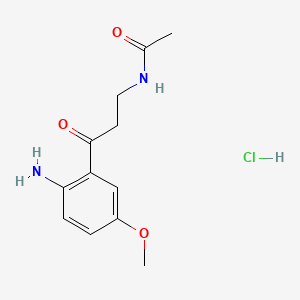
2-Ethoxyethanol 1-(Dihydrogen Phosphate) Sodium Salt (1:2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxyethanol 1-(Dihydrogen Phosphate) Sodium Salt (12): is a chemical compound with the molecular formula C4H9Na2O5P and a molecular weight of 214.06 g/mol . This compound is primarily used in scientific research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxyethanol 1-(Dihydrogen Phosphate) Sodium Salt (1:2) typically involves the reaction of 2-ethoxyethanol with phosphoric acid, followed by neutralization with sodium hydroxide. The reaction can be summarized as follows:
-
Reaction of 2-Ethoxyethanol with Phosphoric Acid
Reagents: 2-Ethoxyethanol, Phosphoric Acid
Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure complete esterification.
Product: 2-Ethoxyethanol 1-(Dihydrogen Phosphate)
-
Neutralization with Sodium Hydroxide
Reagents: 2-Ethoxyethanol 1-(Dihydrogen Phosphate), Sodium Hydroxide
Conditions: The reaction mixture is neutralized with sodium hydroxide to form the sodium salt.
Product: 2-Ethoxyethanol 1-(Dihydrogen Phosphate) Sodium Salt (1:2)
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and concentration of reagents, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxyethanol 1-(Dihydrogen Phosphate) Sodium Salt (1:2) can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce 2-ethoxyethanol and phosphoric acid.
Substitution: The sodium ions can be replaced by other cations in substitution reactions.
Oxidation and Reduction: The ethoxy group can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic conditions
Substitution: Various metal salts
Oxidation: Oxidizing agents such as potassium permanganate
Reduction: Reducing agents such as lithium aluminum hydride
Major Products Formed
Hydrolysis: 2-Ethoxyethanol, Phosphoric Acid
Substitution: Corresponding metal salts
Oxidation: Oxidized derivatives of 2-ethoxyethanol
Reduction: Reduced derivatives of 2-ethoxyethanol
Scientific Research Applications
2-Ethoxyethanol 1-(Dihydrogen Phosphate) Sodium Salt (1:2) is widely used in scientific research due to its unique properties . Some of its applications include:
Proteomics Research: Used as a biochemical reagent in the study of proteins and their functions.
Chemical Synthesis: Serves as a building block in the synthesis of more complex molecules.
Biological Studies: Utilized in various biological assays and experiments.
Industrial Applications: Employed in the formulation of specialized industrial products.
Mechanism of Action
The mechanism of action of 2-Ethoxyethanol 1-(Dihydrogen Phosphate) Sodium Salt (1:2) involves its interaction with specific molecular targets and pathways. The compound can act as a phosphate donor in biochemical reactions, influencing various metabolic pathways. It can also interact with proteins and enzymes, affecting their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxyethanol 1-(Dihydrogen Phosphate) Sodium Salt
- 2-Propoxyethanol 1-(Dihydrogen Phosphate) Sodium Salt
- 2-Butoxyethanol 1-(Dihydrogen Phosphate) Sodium Salt
Uniqueness
2-Ethoxyethanol 1-(Dihydrogen Phosphate) Sodium Salt (1:2) is unique due to its specific ethoxy group, which imparts distinct chemical and physical properties. This makes it particularly useful in certain applications where other similar compounds may not be as effective.
Properties
CAS No. |
1229236-93-4 |
|---|---|
Molecular Formula |
C4H9O5P-2 |
Molecular Weight |
168.085 |
IUPAC Name |
2-ethoxyethyl phosphate |
InChI |
InChI=1S/C4H11O5P/c1-2-8-3-4-9-10(5,6)7/h2-4H2,1H3,(H2,5,6,7)/p-2 |
InChI Key |
WSOZRQWKNKJOIA-UHFFFAOYSA-L |
SMILES |
CCOCCOP(=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-2-13C](/img/structure/B569151.png)






